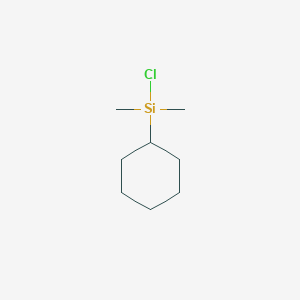Chlorocyclohexyldimethylsilane
CAS No.: 71864-47-6
Cat. No.: VC3963446
Molecular Formula: C8H17ClSi
Molecular Weight: 176.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71864-47-6 |
|---|---|
| Molecular Formula | C8H17ClSi |
| Molecular Weight | 176.76 g/mol |
| IUPAC Name | chloro-cyclohexyl-dimethylsilane |
| Standard InChI | InChI=1S/C8H17ClSi/c1-10(2,9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
| Standard InChI Key | MEUXNEGJODESOX-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C1CCCCC1)Cl |
| Canonical SMILES | C[Si](C)(C1CCCCC1)Cl |
Introduction
Physical and Chemical Properties
Chlorocyclohexyldimethylsilane is a colorless to light yellow liquid under standard conditions, with the following physicochemical properties :
The compound is moisture-sensitive, undergoing rapid hydrolysis in the presence of water or alcohols to form silanols and HCl . This reactivity necessitates storage under inert atmospheres (e.g., nitrogen or argon) and anhydrous conditions .
Synthesis and Production
Industrial synthesis of chlorocyclohexyldimethylsilane typically involves the reaction of cyclohexylmagnesium bromide with dimethylchlorosilane, a method analogous to Grignard-based silylation protocols . A patent-published approach (CN1532200A) for related silanes suggests that cyclohexane halides may serve as precursors in the presence of magnesium powder and catalysts under nitrogen protection . While specific details for this compound are sparingly documented, the general reaction can be inferred as:
Purification is achieved via fractional distillation under reduced pressure, yielding >95% purity .
Applications in Organic and Materials Chemistry
Silylation and Protecting Group Strategies
Chlorocyclohexyldimethylsilane is widely employed to introduce trimethylsilyl-like groups onto hydroxyl or amine functionalities in organic molecules . For example, it protects alcohols during multi-step syntheses, as demonstrated in the preparation of chromene derivatives . Its bulkier cyclohexyl group enhances steric hindrance compared to trimethylsilyl chloride, improving selectivity in complex reactions .
Surface Modification
In materials science, the compound modifies silica surfaces, imparting hydrophobicity to glass or nanoparticles . This application leverages its ability to form stable Si-O-Si bonds upon reaction with surface hydroxyl groups .
Pharmaceutical Intermediates
The compound’s role in synthesizing donor-acceptor cyclopropanes, key intermediates in drug discovery, has been explored . For instance, it facilitates the preparation of 1-acyl-2-(hydroxyaryl)cyclopropanes, which exhibit bioactive potential .
Analytical Characterization
Quality control for chlorocyclohexyldimethylsilane relies on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume